(R)-4-Methoxydalbergione

概要

説明

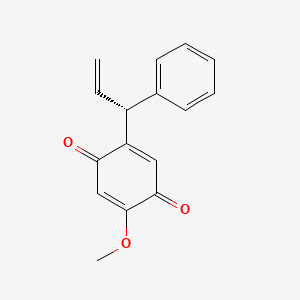

®-4-Methoxydalbergione is a chiral organic compound known for its unique chemical structure and properties It belongs to the class of methoxy-substituted aromatic ketones and is characterized by the presence of a methoxy group attached to the aromatic ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methoxydalbergione typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomeric purity. One common method involves the asymmetric reduction of a precursor ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of ®-4-Methoxydalbergione may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to ensure sustainable production.

化学反応の分析

Types of Reactions: ®-4-Methoxydalbergione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert ®-4-Methoxydalbergione into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide or other nucleophiles are used under basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted aromatic compounds.

科学的研究の応用

Bladder Cancer

Recent studies have demonstrated that 4-Methoxydalbergione exhibits inhibitory effects on bladder cancer cell growth. It induces autophagy and inhibits key signaling pathways such as Akt/ERK, which are crucial for cancer cell proliferation. The compound was tested on human bladder cancer cell lines J82 and UMUC3, showing a significant reduction in cell viability and invasive capabilities through various assays including CCK8 and clonogenic assays .

Osteosarcoma

4-Methoxydalbergione has also been extensively studied for its effects on osteosarcoma, a type of bone cancer. Research indicates that it suppresses the growth of osteosarcoma cells by inducing apoptosis through the inhibition of the JAK2/STAT3 signaling pathway. In vitro studies revealed that treatment with 4-Methoxydalbergione led to an increase in apoptotic markers while decreasing anti-apoptotic proteins. Furthermore, in vivo studies demonstrated its efficacy in reducing tumor growth in mice models .

Esophageal Carcinoma

The compound's effects extend to esophageal carcinoma as well. A study showed that 4-Methoxydalbergione inhibited cell proliferation and migration in esophageal cancer cells (ECA-109 and KYSE-105) by downregulating inflammatory cytokines and inactivating the NF-κB signaling pathway. This suggests a potential role for 4-Methoxydalbergione in managing inflammatory responses associated with cancer progression .

Study on Osteosarcoma

A pivotal study analyzed the effects of 4-Methoxydalbergione on osteosarcoma cells (MG63 and U-2 OS). The results indicated a concentration-dependent inhibition of cell growth with significant induction of apoptosis. The study concluded that 4-Methoxydalbergione could serve as a promising therapeutic agent for osteosarcoma treatment based on its ability to modulate apoptotic pathways and inhibit tumor growth .

Study on Bladder Cancer

In another study focusing on bladder cancer, researchers found that 4-Methoxydalbergione not only inhibited cell growth but also affected migratory and invasive properties of bladder cancer cells. The findings highlighted its potential as a therapeutic candidate for bladder cancer management .

作用機序

The mechanism of action of ®-4-Methoxydalbergione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

類似化合物との比較

4-Methoxybenzaldehyde: Similar in structure but lacks the chiral center.

4-Methoxyacetophenone: Another methoxy-substituted aromatic ketone with different reactivity.

4-Methoxyphenol: Contains a methoxy group but differs in functional group and reactivity.

Uniqueness: ®-4-Methoxydalbergione is unique due to its chiral nature, which imparts specific stereochemical properties and reactivity. This makes it valuable in asymmetric synthesis and chiral resolution processes, distinguishing it from other methoxy-substituted aromatic compounds.

生物活性

(R)-4-Methoxydalbergione (4MOD), a flavonoid isolated from the heartwood of Dalbergia sissoo Roxb., has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores its mechanisms of action, effectiveness against various cancers, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 270.28 g/mol

- CAS Number : 442809

4MOD exhibits multiple mechanisms that contribute to its biological activity:

- Inhibition of Cell Proliferation : Research indicates that 4MOD significantly inhibits the proliferation of various cancer cell lines, including human astroglioma (U87), esophageal carcinoma (ECA-109), and bladder cancer cells. The compound induces apoptosis and cell cycle arrest, particularly in the G2 phase, demonstrating a concentration-dependent effect on cell viability .

-

Regulation of Signaling Pathways : 4MOD has been shown to modulate several key signaling pathways:

- NF-κB Pathway : In esophageal cancer cells, 4MOD downregulates inflammatory cytokines and inactivates the NF-κB signaling pathway, which is often implicated in tumor progression and inflammation .

- Akt/ERK Pathway : In bladder cancer cells, 4MOD inhibits the Akt/ERK signaling pathway, further contributing to its anticancer effects .

- Induction of Ferroptosis : Recent studies indicate that 4MOD can induce ferroptosis in cancer cells, characterized by increased lipid peroxidation and elevated levels of reactive oxygen species (ROS). This process is critical for eliminating cancer cells that are resistant to conventional therapies .

In Vitro Studies

A summary of key findings from in vitro studies on 4MOD's anticancer efficacy is presented in Table 1.

In Vivo Studies

In vivo assessments using xenograft models have demonstrated the effectiveness of 4MOD in reducing tumor growth:

- In a study involving BALB/c nude mice implanted with U87 cells, administration of 10 mg/kg and 30 mg/kg doses resulted in significant tumor size reduction and slowed growth rates compared to control groups .

- Another study indicated that treatment with 4MOD significantly inhibited tumor volume and weight in lung cancer models, providing further evidence of its anticancer potential .

Safety and Toxicity Profile

While the anticancer properties of 4MOD are promising, understanding its safety profile is crucial. Histopathological analyses revealed no significant hepatotoxicity or nephrotoxicity at therapeutic doses in animal models . However, further studies are necessary to fully elucidate its safety in long-term use.

特性

IUPAC Name |

2-methoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSUZUQISVAJJF-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C(=CC1=O)[C@H](C=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331958 | |

| Record name | (R)-4-Methoxydalbergione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4646-86-0 | |

| Record name | (R)-(+)-4-Methoxydalbergione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4646-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Methoxydalbergione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。